molecular formula C10H13NO2S B13759666 S-Benzyl(2-2H1)DL-cysteine CAS No. 57866-70-3

S-Benzyl(2-2H1)DL-cysteine

Cat. No.: B13759666
CAS No.: 57866-70-3
M. Wt: 212.29 g/mol
InChI Key: GHBAYRBVXCRIHT-QOWOAITPSA-N
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Description

S-Benzyl(2-2H1)DL-cysteine: is a derivative of the amino acid cysteine, where the sulfur atom is bonded to a benzyl group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl(2-2H1)DL-cysteine typically involves the reaction of DL-cysteine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: S-Benzyl(2-2H1)DL-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of S-Benzyl(2-2H1)DL-cysteine involves its interaction with cysteine residues in proteins. The benzyl group can modify the reactivity of the sulfur atom, affecting the protein’s function. This compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

  • S-Benzyl-L-cysteine
  • S-Benzyl-D-cysteine
  • S-Benzylglutathione

Comparison: S-Benzyl(2-2H1)DL-cysteine is unique due to its deuterium-labeled hydrogen atom, which can be used in isotopic labeling studies. This feature distinguishes it from other similar compounds and makes it valuable in research applications that require precise tracking of molecular interactions .

Properties

CAS No.

57866-70-3

Molecular Formula

C10H13NO2S

Molecular Weight

212.29 g/mol

IUPAC Name

2-amino-3-benzylsulfanyl-2-deuteriopropanoic acid

InChI

InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/i9D

InChI Key

GHBAYRBVXCRIHT-QOWOAITPSA-N

Isomeric SMILES

[2H]C(CSCC1=CC=CC=C1)(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)O)N

Origin of Product

United States

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